

DM21 Technical Support Center: Troubleshooting and Optimization

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Compound of Interest

Compound Name: DM21

Cat. No.: B13910615

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Welcome to the technical support center for the **DM21** functional. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and optimize the performance of their **DM21** computations.

Frequently Asked Questions (FAQs)

Q1: What is the **DM21** functional?

DM21 is a neural network-based exchange-correlation functional for Density Functional Theory (DFT) calculations.^{[1][2][3]} It has demonstrated high accuracy in energy calculations, often outperforming traditional functionals on benchmarks like GMTKN55.^{[1][4]} However, it is computationally more demanding than standard functionals.^{[1][5]}

Q2: Why are my **DM21** calculations so slow?

The increased computational cost of **DM21** stems from two main factors: the necessity of computing two-electron integrals at each grid point and challenges in achieving Self-Consistent Field (SCF) convergence.^{[1][6]} For smaller molecular systems, **DM21** can be even slower than more computationally intensive methods like CCSD(T).^{[1][6]}

Q3: I'm encountering SCF convergence issues with **DM21**. What can I do?

SCF convergence problems are a known issue with **DM21**, particularly for transition metal chemistry and systems with elongated bonds.^{[5][7]} Here are several strategies to address this:

- Use a robust SCF protocol: Start with a standard SCF approach and progressively move to more robust strategies if convergence is not met. A suggested protocol involves adjusting level shifting, damping factors, and the start of the Direct Inversion in the Iterative Subspace (DIIS) algorithm.[\[8\]](#)
- Employ a level shift: Applying a level shift can help stabilize convergence, especially in cases of orbital oscillation.[\[7\]](#)
- Use orbitals from a previous calculation: You can use the converged orbitals from a calculation with a more stable functional (like B3LYP) as an initial guess for your **DM21** calculation.[\[5\]](#)[\[8\]](#)
- Check for small HOMO-LUMO gaps: Small energy gaps between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can lead to convergence instability.[\[9\]](#)

Q4: My geometry optimization with **DM21** is unstable or failing. Why is this happening?

The oscillatory nature of the neural network in **DM21** can lead to noisy potential energy surfaces, which in turn causes instability in geometry optimizations.[\[1\]](#)[\[5\]](#) This can result in difficulties in finding the true energy minimum.

Q5: How can I improve the stability of my **DM21** geometry optimizations?

To mitigate the issues arising from the oscillatory behavior of **DM21**, it is crucial to carefully select the numerical differentiation step size for gradient calculations. A step size in the range of 0.0001–0.001 Å has been found to produce smoother nuclear gradients.[\[5\]](#)[\[10\]](#)[\[11\]](#)

Troubleshooting Guide

This guide provides solutions to specific error messages and common problems encountered during **DM21** experiments.

Issue/Error Message	Potential Cause	Suggested Solution
SCF not converged	Small HOMO-LUMO gap, orbital oscillation, poor initial guess.	1. Implement a robust SCF convergence protocol (see FAQ 3). 2. Use SCF=vshift=x (where x is typically 300-500) to apply a level shift. 3. Use guess=read to provide orbitals from a previously converged calculation with a different functional. [5] [8]
Geometry optimization fails to find a minimum or oscillates.	Noisy potential energy surface due to the oscillatory nature of the DM21 functional.	Adjust the numerical differentiation step for gradient calculations. A step size between 0.0001 and 0.001 Å is recommended. [5] [10] [11]
Slow performance on small to medium-sized molecules.	Inherent computational cost of the DM21 functional.	Be aware that for smaller systems, DM21 can be slower than traditional methods. [1] [5] For larger systems, performance may be more competitive, but this is an area of ongoing research.
Convergence issues with transition metals.	DM21 can struggle with the electronic structure of transition metal complexes.	Use a converged wavefunction from a functional known to perform well for transition metals (e.g., B3LYP) as an initial guess. [5] [8] Be prepared for a significant number of SCF cycles.

Performance Benchmarks

Direct, comprehensive benchmark tables for **DM21** across a wide range of hardware are not readily available in the reviewed literature. However, the following table summarizes the

qualitative and semi-quantitative performance comparisons found in several studies.

Comparison Metric	DM21 Performance	Traditional Functionals (e.g., PBE0, SCAN)	High-Accuracy Methods (e.g., CCSD(T))
Energy Accuracy (GMTKN55)	High (MAE ~1.5 kcal/mol)[1]	Moderate (MAE ~3.6 kcal/mol for SCAN)[1]	Very High (Reference)
Computational Time (Single Point)	Significantly Slower[1]	Faster	Can be faster for small systems[1][6]
Geometry Optimization Accuracy	Does not consistently outperform analytical functionals[5]	Generally reliable	High
SCF Convergence	Can be challenging, especially for certain systems[5][7]	Generally robust	Not applicable (not an iterative SCF method)

MAE: Mean Absolute Error

Experimental Protocols

Protocol 1: Single-Point Energy Calculation with DM21 in PySCF

This protocol outlines the steps for performing a single-point energy calculation using the **DM21** functional within the PySCF framework.

- **System Setup:** Define the molecular geometry and basis set using the `gto` module in PySCF.
- **Mean-Field Object:** Create a mean-field object (e.g., RKS for restricted Kohn-Sham).
- **Specify DM21 Functional:** Assign the **DM21** functional to the mean-field object. This is typically done by setting the `.xc` attribute to `'dm21'`.
- **Run Calculation:** Execute the `kernel()` method of the mean-field object to perform the SCF calculation.

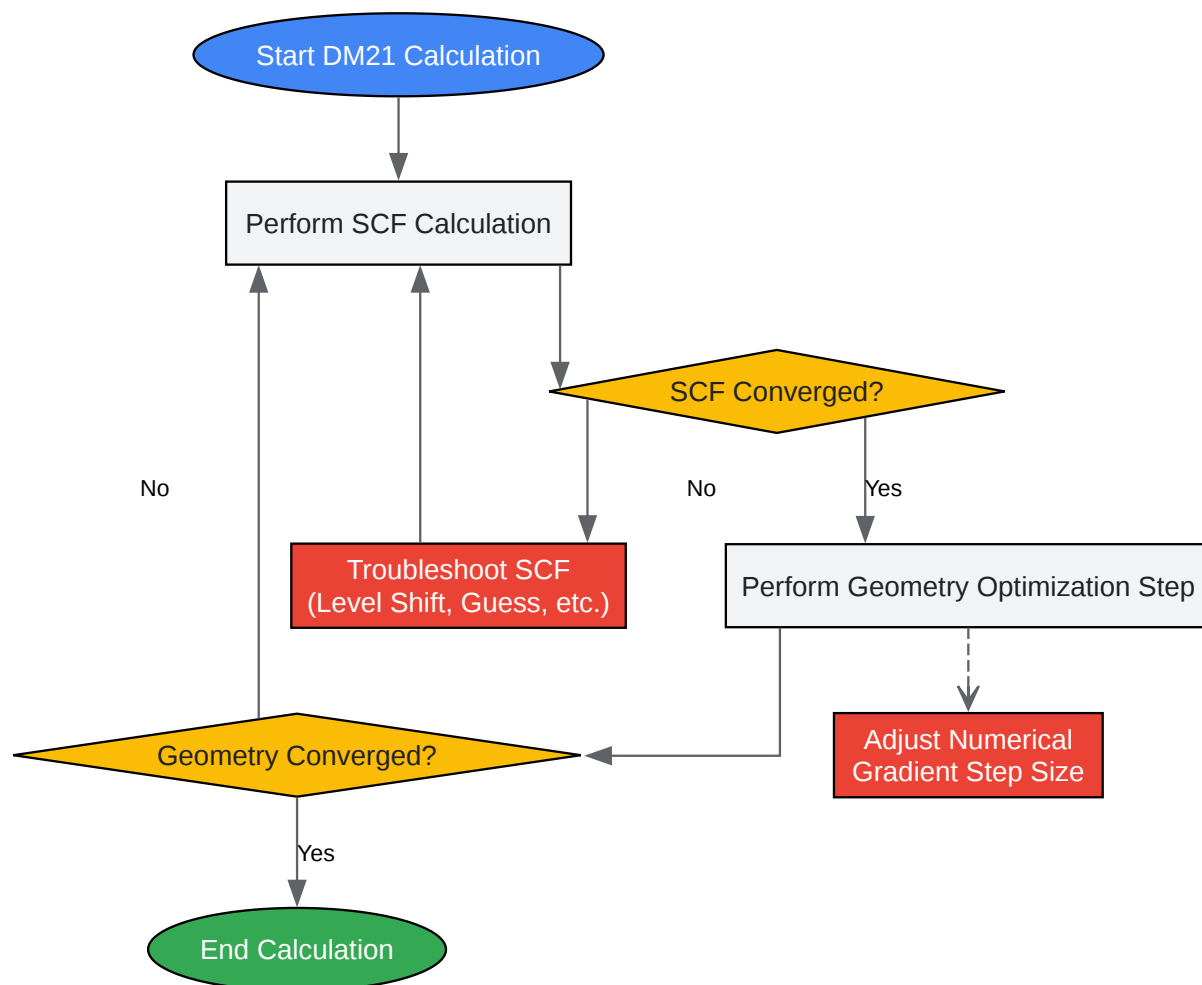
- **Check Convergence:** Verify that the calculation has converged by checking the `.e_tot` and `.converged` attributes of the mean-field object.
- **Troubleshooting:** If the calculation fails to converge, implement the strategies outlined in the Troubleshooting Guide, such as using a level shift or providing a better initial guess.

Protocol 2: Geometry Optimization with DM21 in PySCF

This protocol provides a general workflow for performing geometry optimization using the **DM21** functional.

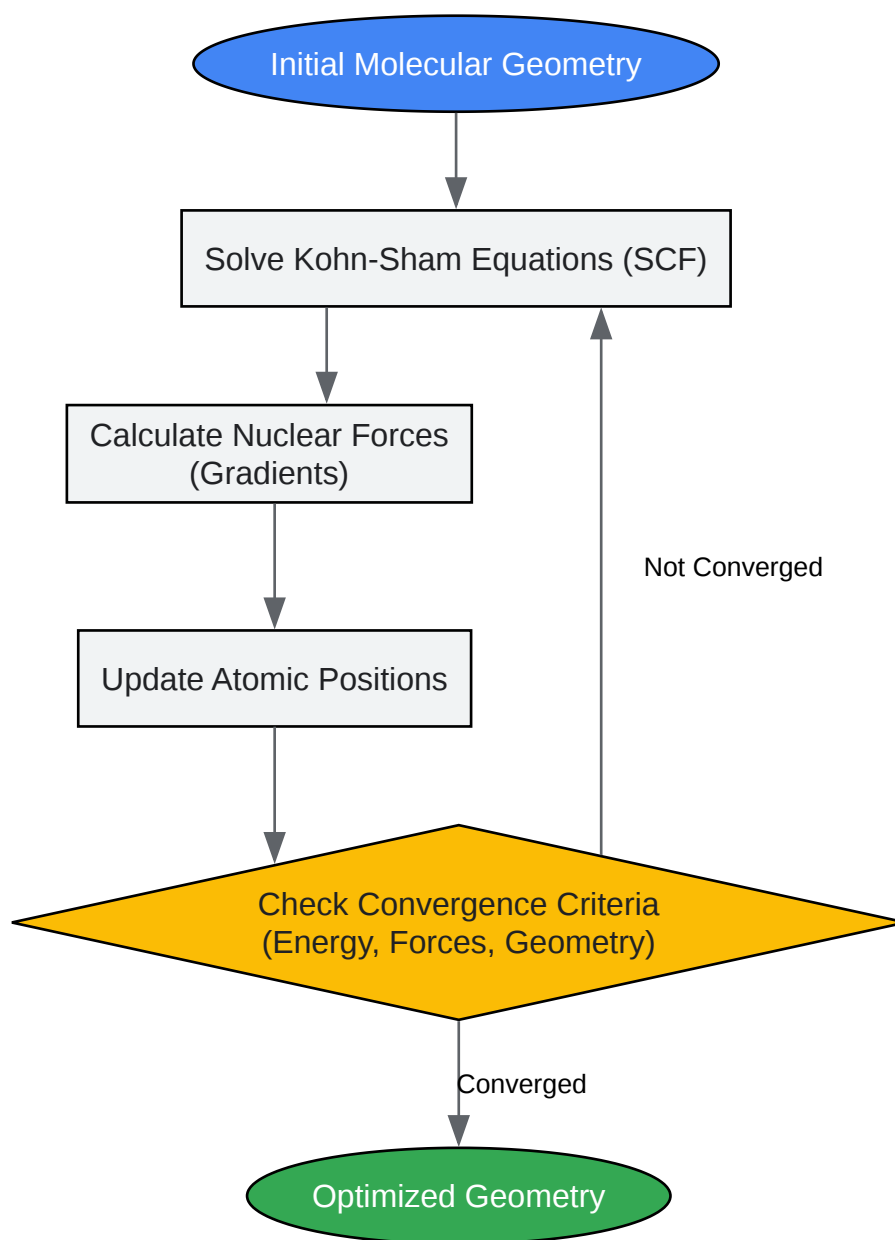
- **System Setup:** As with a single-point calculation, define the molecule and basis set.
- **Mean-Field Object:** Create a mean-field object and specify the **DM21** functional.
- **Geometry Optimizer:** Obtain a geometry optimizer object from the mean-field object using the `.Gradients()` method followed by `.as_scanner()`.
- **Run Optimization:** Call the optimizer object with the molecule object as an argument to start the optimization.
- **Monitor Convergence:** The optimization will iteratively update the geometry to find an energy minimum. Monitor the convergence of both the SCF at each step and the overall geometry.
- **Adjust Numerical Gradient Step:** If the optimization is unstable, it is critical to adjust the step size for the numerical differentiation of the gradients. This is a key parameter for successful **DM21** geometry optimizations.[\[5\]](#)[\[10\]](#)[\[11\]](#)

Visualizations



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Caption: A workflow for troubleshooting **DM21** calculations.



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Caption: The iterative process of DFT geometry optimization.[6]

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